tert-Butyl ((1R,2S)-1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate
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Overview
Description
tert-Butyl ((1R,2S)-1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate is an organic compound that features a tert-butyl group, a hydroxy group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1R,2S)-1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide, which undergoes oxidation, C–CN bond cleavage, and C–O bond formation in a single pot reaction . This method is efficient and can be performed under metal-free conditions.
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, often utilizes flow microreactor systems. These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient, versatile, and sustainable compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1R,2S)-1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
tert-Butyl ((1R,2S)-1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((1R,2S)-1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can influence the compound’s biological activity and its effects on various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tert-butyl carbamates and esters, such as tert-butyl ((1R,2S)-2-hydroxy-1,2-diphenylethyl)carbamate .
Uniqueness
tert-Butyl ((1R,2S)-1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate is unique due to its specific stereochemistry and the presence of both hydroxy and phenyl groups. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C16H25NO3 |
---|---|
Molecular Weight |
279.37 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2S)-1-hydroxy-3-methyl-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C16H25NO3/c1-11(2)13(17-15(19)20-16(3,4)5)14(18)12-9-7-6-8-10-12/h6-11,13-14,18H,1-5H3,(H,17,19)/t13-,14+/m0/s1 |
InChI Key |
RKEKGZLASIGHHT-UONOGXRCSA-N |
Isomeric SMILES |
CC(C)[C@@H]([C@@H](C1=CC=CC=C1)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C(C1=CC=CC=C1)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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